sodium (3S)-1-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarbonyloxy}-2,5-dioxopyrrolidine-3-sulfonate
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Overview
Description
Sulfo-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, commonly known as Sulfo-SMCC, is a water-soluble, heterobifunctional crosslinker. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group. These groups allow Sulfo-SMCC to form stable covalent bonds with primary amines and sulfhydryl groups, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-SMCC is synthesized through a multi-step process involving the reaction of succinimidyl ester with maleimide . The reaction typically occurs in an aqueous medium at a pH range of 7-9 for the NHS ester and 6.5-7.5 for the maleimide . The presence of a cyclohexane spacer arm in the molecule enhances the stability of the maleimide group .
Industrial Production Methods
Industrial production of Sulfo-SMCC involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is often produced in crystalline form to facilitate its use in various applications .
Chemical Reactions Analysis
Types of Reactions
Sulfo-SMCC undergoes several types of reactions, primarily involving its NHS ester and maleimide groups:
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.
Thioether Bond Formation: The maleimide group reacts with sulfhydryl groups to form stable thioether bonds.
Common Reagents and Conditions
NHS Ester Reactions: Typically occur at pH 7-9 with primary amines.
Maleimide Reactions: Typically occur at pH 6.5-7.5 with sulfhydryl groups.
Major Products
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Thioether Bonds: Formed from the reaction of maleimide with sulfhydryl groups.
Scientific Research Applications
Sulfo-SMCC is widely used in scientific research due to its ability to form stable covalent bonds with both amines and sulfhydryls. Some of its applications include:
Protein Labeling and Crosslinking: Used to create specific bioconjugates by linking proteins or other biomolecules.
Antibody-Enzyme Conjugation: Facilitates the creation of antibody-enzyme conjugates for various assays.
Hapten-Carrier Protein Conjugation: Used to couple haptens to carrier proteins, enhancing immunogenicity.
Cell Surface Modification: Employed in modifying cell surfaces for various biological studies.
Mechanism of Action
Sulfo-SMCC exerts its effects through its NHS ester and maleimide groups:
Comparison with Similar Compounds
Sulfo-SMCC is unique due to its water solubility and the presence of a cyclohexane spacer arm, which enhances the stability of the maleimide group. Similar compounds include:
SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Similar structure but not water-soluble.
DSS (disuccinimidyl suberate): Contains NHS ester groups at both ends, used for amine-to-amine crosslinking.
BS3 (bis[sulfosuccinimidyl] suberate): Similar to DSS but with higher water solubility.
Sulfo-SMCC stands out due to its dual reactivity and water solubility, making it highly versatile for various biochemical applications .
Properties
Molecular Formula |
C16H17N2NaO9S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
sodium;(3S)-1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H18N2O9S.Na/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26;/h5-6,9-11H,1-4,7-8H2,(H,24,25,26);/q;+1/p-1/t9?,10?,11-;/m0./s1 |
InChI Key |
VUFNRPJNRFOTGK-ODAKKJAFSA-M |
Isomeric SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)C[C@@H](C3=O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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